2,5-Difluoro-4-(methylsulfonyl)aniline is a fluorinated aromatic amine with significant chemical and biological properties. It is characterized by the presence of two fluorine atoms at the 2 and 5 positions on the benzene ring and a methylsulfonyl group at the 4 position. This compound has a molecular formula of and a molecular weight of approximately 189.21 g/mol. Its unique structure contributes to its reactivity and potential applications in various scientific fields, particularly in medicinal chemistry.
The compound can be synthesized through several methods, with patents and scientific literature detailing various synthetic routes and applications. The synthesis typically involves reactions that introduce fluorine atoms and the methylsulfonyl group into the aniline framework.
2,5-Difluoro-4-(methylsulfonyl)aniline falls under the category of aromatic amines, specifically halogenated compounds. Its classification is essential for understanding its chemical behavior, reactivity, and potential applications in pharmaceuticals and agrochemicals.
The synthesis of 2,5-difluoro-4-(methylsulfonyl)aniline generally involves two main steps:
In one synthetic approach, 2,4-difluoroaniline can be obtained by reacting 2,4,5-trichloronitrobenzene with a fluorinating agent in the presence of a phase transfer catalyst . This method avoids costly isomerization steps and achieves high yields through specific reaction conditions.
The molecular structure of 2,5-difluoro-4-(methylsulfonyl)aniline features:
2,5-Difluoro-4-(methylsulfonyl)aniline can undergo various chemical reactions typical of aromatic amines:
The reactions involving this compound often require careful control of conditions to favor desired pathways while minimizing side reactions. For example, reactions with amines can yield complex products depending on substituent effects .
The mechanism of action for compounds like 2,5-difluoro-4-(methylsulfonyl)aniline typically involves interaction with biological targets such as enzymes or receptors. The presence of fluorine enhances lipophilicity and may improve binding affinity to target sites.
Studies indicate that similar fluorinated compounds exhibit varied biological activities due to their structural features, suggesting that 2,5-difluoro-4-(methylsulfonyl)aniline may possess unique pharmacological profiles.
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation.
2,5-Difluoro-4-(methylsulfonyl)aniline has potential applications in:
The compound's ability to interact with various biological targets makes it a candidate for further research in drug development and other scientific applications .
2,5-Difluoro-4-(methylsulfonyl)aniline (CAS# 1147557-75-2) is a fluorinated aromatic amine with the molecular formula C₇H₇F₂NO₂S and a molecular weight of 207.20 g/mol. This specialty chemical features a strategically substituted aniline core with fluorine atoms at the 2- and 5-positions and a methylsulfonyl group at the 4-position, creating a unique electronic and steric profile that distinguishes it from related isomers [4] [6]. The compound's significance lies in its role as a versatile building block for pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and inflammatory pathways. Its molecular architecture combines the electron-withdrawing properties of fluorine and methylsulfonyl groups with the electron-donating capability of the aniline nitrogen, creating a polarized system amenable to diverse chemical transformations [4] [7].
Regiochemical variations significantly influence this compound's properties and applications. The 2,5-difluoro substitution pattern differs electronically and sterically from the 2,6- and 3,5-isomers, affecting its hydrogen-bonding capacity, dipole moment, and crystal packing behavior. These distinctions translate to varied reactivity in pharmaceutical synthesis, where the spatial orientation of fluorine atoms influences drug-receptor interactions [6] [7]. The methylsulfonyl group enhances these differences by providing a strong electron-withdrawing effect and hydrogen-bond acceptor capability not present in simpler fluoroanilines.
Table 1: Comparison of Difluoro-methylsulfonyl Aniline Isomers
Isomer | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
2,5-Difluoro-4-(methylsulfonyl)aniline | 1147557-75-2 | C₇H₇F₂NO₂S | 207.20 | Asymmetric substitution; meta-para fluorine relationship |
2,6-Difluoro-4-(methylsulfonyl)aniline | 1147557-74-1 | C₇H₇F₂NO₂S | 207.20 | Symmetric fluorine substitution; ortho-fluorine steric effects |
3,5-Difluoro-4-(methylsulfonyl)aniline | Not provided | C₇H₇F₂NO₂S | 207.20 | Symmetric meta-fluorines; para-substitution pattern |
Fluorinated aromatic amines serve as privileged scaffolds in drug design due to fluorine's unique ability to modulate bioavailability, metabolic stability, and target binding affinity. The introduction of fluorine atoms into bioactive molecules can dramatically influence their physicochemical properties, including lipophilicity (logP), membrane permeability, and pKa values. 2,5-Difluoro-4-(methylsulfonyl)aniline exemplifies these advantages, where the 2,5-difluoro substitution pattern provides metabolic stability against oxidative degradation while maintaining appropriate logP values (experimental logP = 2.61) for central nervous system drug candidates [4] [6]. This combination of properties makes it particularly valuable in the design of kinase inhibitors, G-protein-coupled receptor modulators, and ion channel targeting therapeutics.
The compound's application in TRPV1 (Transient Receptor Potential Vanilloid 1) antagonist development highlights its medicinal chemistry significance. Research on structurally related 2-(3,5-difluoro-4-methylsulfonaminophenyl)propanamides demonstrated that the difluoro-methylsulfonyl aniline moiety is critical for potent TRPV1 antagonism, with optimized derivatives exhibiting nanomolar potency against capsaicin-induced activation [2] [5]. These antagonists work by blocking the hypothermic effects of capsaicin in vivo and show promising analgesic activity in formalin-induced pain models. The fluorine atoms in the 3,5-positions (analogous to the 2,5-positions in our target compound) enhance binding to the hydrophobic region of the TRPV1 receptor through strong orthogonal dipoles and van der Waals interactions, while the methylsulfonyl group forms hydrogen bonds with Arg557 in the intracellular domain [2].
Table 2: Bioactivity of Difluoro-methylsulfonyl Aniline Derivatives in TRPV1 Antagonism
Compound Structure | TRPV1 IC₅₀ (Capsaicin Antagonism) | rTRPV1/cTRPV1 Selectivity Ratio | In Vivo Efficacy (Formalin Test) |
---|---|---|---|
2-(3-Fluoro-4-methylsulfonamidophenyl)propanamide | 48 nM | 1.2 | Moderate (35% reduction at 1 mg/kg) |
2-(3,5-Difluoro-4-methylsulfonamidophenyl)propanamide | 7 nM | 8.5 | Significant (62% reduction at 1 mg/kg) |
2-(2,5-Difluoro-4-methylsulfonamidophenyl)propanamide* | Not reported | Not reported | Not reported |
*Theoretical derivative based on 2,5-difluoro-4-(methylsulfonyl)aniline scaffold [2] [5]
Beyond TRPV1 applications, fluorinated anilines serve as precursors to numerous drug classes. The electron-deficient nature of 2,5-difluoro-4-(methylsulfonyl)aniline makes it particularly suitable for nucleophilic substitution reactions at the fluorine positions, allowing selective derivatization. This reactivity enables the creation of diverse libraries for structure-activity relationship studies. Additionally, the amine functionality provides a handle for amide bond formation, yielding protease inhibitors and receptor antagonists with improved metabolic stability compared to non-fluorinated analogs [6] [7].
The methylsulfonyl (-SO₂CH₃) moiety in 2,5-difluoro-4-(methylsulfonyl)aniline imparts distinctive electronic and steric properties that profoundly influence the compound's behavior in biological systems. This strong electron-withdrawing group (σₚ = 0.72) creates a significant dipole moment along the C(aryl)-S bond axis, polarizing the aromatic ring and reducing electron density at the ortho and para positions. This electron deficiency enhances the hydrogen-bond accepting capability of the sulfonyl oxygen atoms, with a combined PSA (Polar Surface Area) contribution of 34.6 Ų, making it particularly valuable for biomolecular recognition [2] . In receptor-ligand interactions, the sulfonyl group frequently forms bidentate hydrogen bonds with arginine or lysine residues, while the electron-deficient aromatic system engages in π-cation or π-π stacking interactions with protein side chains.
In pharmaceutical formulations, the methylsulfonyl group enhances crystallinity and stability. Patent US11957669B2 demonstrates this advantage through crystalline forms of (R)-N-[1-(3,5-difluoro-4-methansulfonylamino-phenyl)-ethyl]-3-(2-propyl-6-trifluoromethyl-pyridin-3-yl)-acrylamide, where the methylsulfonylaminophenyl moiety contributes to stable lattice formation through intermolecular hydrogen bonding networks . The sulfonyl group's conformational rigidity also reduces molecular flexibility, potentially improving selectivity for target proteins. This stability extends to metabolic pathways, where the methylsulfonyl group demonstrates resistance to oxidative metabolism compared to methylthio or sulfoxide analogs, thereby increasing the metabolic half-life of derivative drugs.
Table 3: Electronic and Steric Properties of para-Substituents in Difluoroanilines
Substituent | Hammett σₚ Constant | Taft Steric Parameter (Es) | Hydrogen-Bond Acceptor Capacity | Contribution to LogP |
---|---|---|---|---|
-SO₂CH₃ | 0.72 | -0.41 | Strong (2 sites) | +0.12 |
-CN | 0.66 | -0.51 | Moderate | -0.57 |
-COCH₃ | 0.50 | -0.55 | Moderate | -0.55 |
-F | 0.06 | -0.46 | Weak | +0.14 |
-CF₃ | 0.54 | -0.92 | None | +0.88 |
Structure-activity relationship (SAR) studies consistently demonstrate the superiority of methylsulfonyl groups over other electron-withdrawing substituents in bioisosteric analogs. In TRPV1 antagonists, replacing the methylsulfonyl group with cyano or acetyl alternatives resulted in 3- to 10-fold reductions in potency, highlighting the critical role of the sulfonyl moiety's hydrogen-bonding capacity and steric bulk [2]. The methylsulfonyl group's geometry (bond angles ~109° for O=S=O) creates an optimal spatial arrangement for interacting with protein binding pockets that accommodate tetrahedral geometries, explaining its prevalence in kinase inhibitors where it targets the conserved hinge region through hydrogen bonding. Furthermore, the group's hydrophilicity counterbalances the lipophilicity introduced by fluorine atoms, maintaining an optimal logD₇.₄ for membrane permeability while ensuring sufficient water solubility for biological distribution.
The development of 2,5-difluoro-4-(methylsulfonyl)aniline as a synthetic intermediate parallels advances in fluorination chemistry and sulfonation methodologies. Early synthetic routes relied on multistep sequences beginning with 2,5-difluoroaniline, involving electrophilic sulfonation followed by oxidation of thioether intermediates. These processes faced challenges in regioselectivity and overoxidation, prompting the development of improved catalytic methods using palladium-catalyzed sulfonylation and electrochemical sulfonation techniques to enhance yield and purity [6] [7]. The compound's commercial availability since approximately 2014 (as evidenced by catalog listings) reflects the maturation of these synthetic approaches, with current suppliers offering the compound under cold-chain transportation conditions to ensure stability [6].
Patent US11957669B2 represents a landmark intellectual property milestone relevant to this chemical class, specifically protecting pharmaceutical compositions containing (R)-N-[1-(3,5-difluoro-4-methansulfonylamino-phenyl)-ethyl]-3-(2-propyl-6-trifluoromethyl-pyridin-3-yl)-acrylamide – a derivative incorporating the closely related 3,5-difluoro-4-methylsulfonaminophenyl moiety . This patent, filed in 2018 and granted in 2024, details novel crystalline forms and formulation technologies that address previous bioavailability limitations. The claims encompass:
The synthetic routes described in this patent involve multi-step sequences where 2,5-difluoro-4-(methylsulfonyl)aniline could serve as a key precursor, though the specific 3,5-isomer is employed in the actual embodiments. The patent highlights the critical role of regiochemistry in determining pharmacological properties, noting that the 3,5-difluoro analog provides optimal TRPV1 binding geometry compared to 2,6- or 2,5-substituted variants .
Earlier research underpinning this compound's importance appeared in the 2018 publication "Discovery of 2-(3,5-difluoro-4-methylsulfonaminophenyl)propanamides as potent TRPV1 antagonists" (Bioorg Med Chem Lett 28(14):2539-2542), which established the fundamental SAR for this chemical class [2] [5]. This study systematically evaluated substitution patterns, demonstrating that:
Current research trends focus on expanding the therapeutic applications of this scaffold beyond TRPV1 antagonists. Ongoing investigations explore its incorporation into:
The compound's commercial availability from specialty chemical suppliers (with prices ranging from $265/100mg to $1,783/5g based on scale) facilitates ongoing research, though the 2,5-isomer remains less studied than its 2,6- and 3,5-counterparts [7]. Future developments will likely address synthetic challenges in large-scale production, particularly regarding purification of regioisomers and development of continuous-flow processes to handle hazardous intermediates safely.
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7